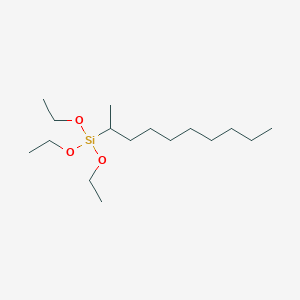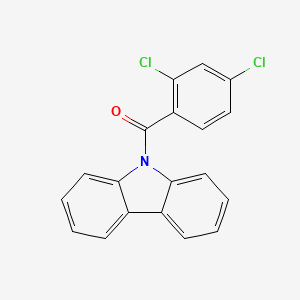
Carbazol-9-yl-(2,4-dichlorophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbazol-9-yl-(2,4-dichlorophenyl)methanone is an organic compound that has garnered significant interest in the field of optoelectronics. This compound is known for its unique photophysical properties, making it a valuable material for applications in organic light-emitting diodes (OLEDs) and other advanced technologies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Carbazol-9-yl-(2,4-dichlorophenyl)methanone typically involves the reaction of carbazole with 2,4-dichlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction is usually conducted under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve high yields and purity. Advanced purification techniques such as recrystallization and chromatography are employed to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: Carbazol-9-yl-(2,4-dichlorophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydro derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products: The major products formed from these reactions include various substituted carbazole derivatives, which have applications in different fields .
Aplicaciones Científicas De Investigación
Carbazol-9-yl-(2,4-dichlorophenyl)methanone has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s photophysical properties make it useful in biological imaging and sensing applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mecanismo De Acción
The mechanism of action of Carbazol-9-yl-(2,4-dichlorophenyl)methanone is primarily based on its ability to undergo intersystem crossing and populate triplet states. This property is crucial for its application in OLEDs, where it contributes to the efficiency of light emission. The compound’s molecular structure allows for efficient charge transfer and exciton transport, which are essential for its performance in optoelectronic devices .
Comparación Con Compuestos Similares
- (9H-carbazol-9-yl)(3,4-dichlorophenyl)methanone
- (9H-carbazol-9-yl)(3,5-dichlorophenyl)methanone
- 1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene
Uniqueness: Carbazol-9-yl-(2,4-dichlorophenyl)methanone stands out due to its specific dichloro substitution pattern, which enhances its photophysical properties. This makes it more efficient in applications requiring high quantum efficiencies and long emission lifetimes compared to its analogs .
Propiedades
Fórmula molecular |
C19H11Cl2NO |
|---|---|
Peso molecular |
340.2 g/mol |
Nombre IUPAC |
carbazol-9-yl-(2,4-dichlorophenyl)methanone |
InChI |
InChI=1S/C19H11Cl2NO/c20-12-9-10-15(16(21)11-12)19(23)22-17-7-3-1-5-13(17)14-6-2-4-8-18(14)22/h1-11H |
Clave InChI |
LMEOLVKMUVOHEC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C(=O)C4=C(C=C(C=C4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



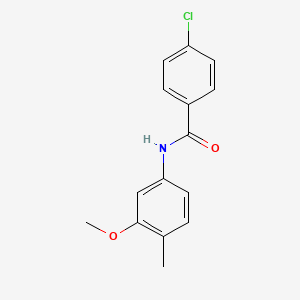
![Ethyl 2-[4-chloro-2-(3,5-difluorobenzoyl)phenoxy]acetate](/img/structure/B14132602.png)
![5-{[2-(4-Tert-butylphenyl)-2-(dimethylamino)ethyl]amino}-2-(thiophen-2-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B14132607.png)


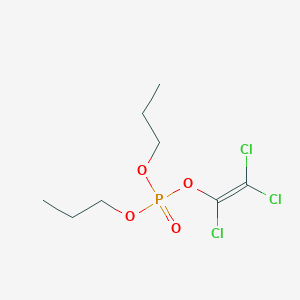
![1-[(2-Nitrophenyl)methyl]pyridin-1-ium perchlorate](/img/structure/B14132658.png)
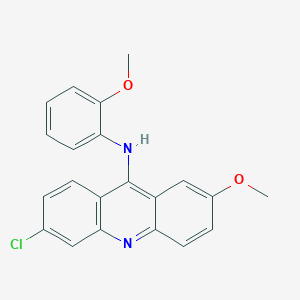
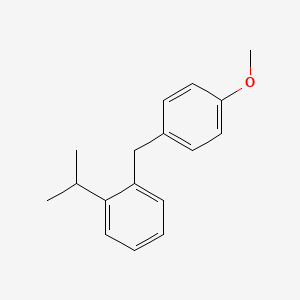
![Pyrazino[2,3-b]pyrazine, decahydro-1,4,5,8-tetranitroso-, trans-](/img/structure/B14132677.png)
![6-[3-(Trifluoromethyl)phenyl]quinoline](/img/structure/B14132685.png)

